molecular formula C22H28N2O4S B2956048 4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 955223-79-7

4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2956048
CAS No.: 955223-79-7
M. Wt: 416.54
InChI Key: DPLLIKLEBNJTMQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin scaffold substituted with a propyl group at position 1 and an oxo group at position 2. The benzene sulfonamide moiety is modified with a 2-methylpropoxy (isobutoxy) group at position 3. Its molecular formula is inferred as C₂₃H₃₁N₂O₄S, with an estimated molecular weight of 447.6 g/mol (calculated based on structural analysis) .

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-13-24-21-11-6-18(14-17(21)5-12-22(24)25)23-29(26,27)20-9-7-19(8-10-20)28-15-16(2)3/h6-11,14,16,23H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLLIKLEBNJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS 955613-00-0) serves as a relevant analogue for comparison. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Feature Target Compound 4-Methoxy Analogue (CAS 955613-00-0)
Benzene substituent 4-(2-Methylpropoxy) group (bulkier, lipophilic) 4-Methoxy group (smaller, less lipophilic)
Linkage to quinolin Direct N-attachment (rigid, shorter) Ethyl chain (CH₂CH₂) (flexible, longer)
Quinolin modifications 1-Propyl, 2-oxo (enhanced hydrogen-bonding potential) 1-Propyl only (no oxo group)
Molecular formula Estimated: C₂₃H₃₁N₂O₄S C₂₁H₂₈N₂O₃S
Molecular weight ~447.6 g/mol (estimated) 388.5 g/mol
Lipophilicity (logP) Higher (due to isobutoxy group) Lower (methoxy group reduces hydrophobicity)
Key Implications:
  • Bioavailability : The target compound’s isobutoxy group likely increases membrane permeability but may reduce aqueous solubility compared to the methoxy analogue .
  • Metabolic Stability : The ethyl linker in the analogue might confer greater metabolic susceptibility (e.g., oxidation) versus the rigid N-attachment in the target compound.

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution for the 2-methylpropoxy group and sulfonamide bond formation. A validated approach (e.g., ) employs potassium carbonate as a base in aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization includes:
  • Temperature control : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be validated?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Assign peaks for the sulfonamide NH (~δ10.5 ppm), tetrahydroquinolinone carbonyl (~δ170 ppm), and 2-methylpropoxy methyl groups (δ1.0–1.2 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and tetrahydroquinolinone C=O (1680–1720 cm⁻¹) .
  • Purity assessment :
  • HPLC-DAD/MS : Use C18 columns (e.g., Agilent ZORBAX SB-C18) with 0.1% formic acid in water/acetonitrile gradients. Validate with spiked internal standards (e.g., deuterated analogs) to confirm retention time reproducibility .
  • Glassware preparation : Deactivate with 5% dimethyldichlorosilane to minimize analyte adsorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide derivative?

  • Methodological Answer : Contradictions may arise from assay variability, impurity profiles, or target promiscuity. Mitigation strategies include:
  • Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based assays) .
  • Impurity profiling : Use LC-HRMS to identify byproducts (e.g., incomplete substitution intermediates) that may interfere with activity .
  • Dose-response curves : Establish EC50/IC50 values across multiple concentrations to rule out non-specific effects .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like cyclooxygenase-2 (COX-2) or kinase domains. Focus on the sulfonamide moiety’s hydrogen-bonding potential with catalytic residues .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence. Validate with free-energy perturbation (FEP) calculations .
  • Pharmacophore mapping : Align with known inhibitors (e.g., celecoxib) to identify critical electrostatic/hydrophobic features .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Core modifications :
  • Vary the 2-methylpropoxy group (e.g., replace with cyclopentyloxy or trifluoromethoxy) to assess steric/electronic effects on target engagement.
  • Modify the tetrahydroquinolinone moiety (e.g., introduce electron-withdrawing groups at C-3) to enhance metabolic stability .
  • In vitro profiling :
  • Test analogs against primary targets (e.g., enzyme inhibition IC50) and off-target panels (e.g., CYP450 isoforms) to prioritize selectivity .
  • Assess solubility (shake-flask method) and membrane permeability (Caco-2 assays) to refine bioavailability .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate Hill slopes and maximal efficacy.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to quantify heterogeneity .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.
  • Light/heat stress : Store at 40°C/75% RH (ICH Q1A guidelines) and analyze for polymorphic transitions (PXRD) or sulfonamide hydrolysis .

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